molecular formula C16H10N2O4 B2958332 4-Nitrophenyl quinoline-2-carboxylate CAS No. 103131-56-2

4-Nitrophenyl quinoline-2-carboxylate

Cat. No. B2958332
M. Wt: 294.266
InChI Key: ASTICKBBDNPFLV-UHFFFAOYSA-N
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Description

4-Nitrophenyl quinoline-2-carboxylate is a heterocyclic compound with the following molecular formula: C₁₆H₁₀N₂O₄ . It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .


Synthesis Analysis

Several synthetic methods have been reported for quinolines. Notably, a one-pot protocol has been developed for synthesizing quinoline-2-carboxylates. This method involves starting from β-nitroacrylates and 2-aminobenzaldehydes . The reaction conditions were optimized, and the best results were obtained using 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base in acetonitrile. This approach demonstrates generality across various substrates, leading to the synthesis of functionalized quinoline-2-carboxylate derivatives .


Molecular Structure Analysis

The crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide has been determined. It exhibits a specific arrangement of atoms, which can be further explored for its properties and reactivity .


Chemical Reactions Analysis

Quinolines are versatile compounds with various biological activities. Synthetic methodologies include oxidative processes, hydrolytic reactions, metal-catalyzed cyclizations, and one-pot reduction-cyclization processes. Each approach offers unique advantages and can be tailored for specific applications .

properties

IUPAC Name

(4-nitrophenyl) quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16(22-13-8-6-12(7-9-13)18(20)21)15-10-5-11-3-1-2-4-14(11)17-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTICKBBDNPFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl quinoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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